5-Methyl-6-tetrahydro-2-furanyl-2-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-tetrahydro-2-furanyl-2-hexanol is an organic compound with the molecular formula C11H22O2 It is a secondary alcohol with a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-tetrahydro-2-furanyl-2-hexanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-tetrahydro-2-furanyl-2-hexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 5-Methyl-6-tetrahydro-2-furanyl-2-hexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for conversion to alkyl chlorides, or tosyl chloride (TsCl) for conversion to tosylates.
Major Products Formed
Oxidation: 5-Methyl-6-tetrahydro-2-furanyl-2-hexanone.
Reduction: 5-Methyl-6-tetrahydro-2-furanyl-2-hexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-6-tetrahydro-2-furanyl-2-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-tetrahydro-2-furanyl-2-hexanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-tetrahydro-2-furanyl-2-hexanone: The corresponding ketone, which can be synthesized from the alcohol through oxidation.
5-Methyl-6-tetrahydro-2-furanyl-2-hexane: The corresponding alkane, which can be synthesized from the alcohol through reduction.
2-Furanmethanol, tetrahydro-5-methyl-: A related compound with a similar tetrahydrofuran ring structure.
Uniqueness
5-Methyl-6-tetrahydro-2-furanyl-2-hexanol is unique due to its specific combination of a tetrahydrofuran ring and a secondary alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
318245-47-5 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-methyl-6-(oxolan-2-yl)hexan-2-ol |
InChI |
InChI=1S/C11H22O2/c1-9(5-6-10(2)12)8-11-4-3-7-13-11/h9-12H,3-8H2,1-2H3 |
InChI Key |
OABNYPIBVNFJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)O)CC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.